molecular formula C21H19NO4 B2888256 (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one CAS No. 690213-84-4

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2888256
CAS RN: 690213-84-4
M. Wt: 349.386
InChI Key: JEQINKRQPZVYNM-FMIVXFBMSA-N
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Description

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, also known as DMACM, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of coumarin derivatives and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Photophysical Property Analysis

The compound’s structural and photophysical properties have been extensively studied. It has been synthesized and characterized based on spectral data (IR, 1HNMR & 13C NMR) and X-ray crystallographic data . Its photophysical parameters, such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield, have been investigated, particularly the effects of solvent polarity on these parameters .

Solvatochromic Studies

Significant red shifts in the emission spectrum compared to the absorption spectrum have been observed upon increasing solvent polarity. This indicates a higher dipole moment in the excited state than in the ground state, which is crucial for understanding solvatochromic effects .

Interaction with Nanoparticles

The interaction of this compound with colloidal silver nanoparticles (AgNPs) has been studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements. The data suggest that dynamic quenching and energy transfer are significant in the fluorescence quenching of the compound by AgNPs .

Sensing Applications

Due to its intramolecular charge transfer (ICT) properties, the compound can be used in sensing applications. The ICT state is sensitive to the microenvironment, which makes it a potential candidate for developing sensitive and selective sensors .

Laser Dyes

Chalcone derivatives like this compound are of interest as laser dyes due to their strong electron donor-acceptor interactions. They can be used to create dyes that operate efficiently across different wavelengths .

Fluorescent Dyes

The compound’s fluorescent properties make it suitable for use as a fluorescent dye. Its ability to undergo significant shifts in fluorescence upon changes in the environment is valuable for various fluorescence-based applications .

Biological and Pharmacological Research

While the primary focus has been on the photophysical aspects, the compound’s structure suggests potential biological and pharmacological applications. Further research could explore its use in drug design and bioimaging .

properties

IUPAC Name

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-22(2)16-10-7-14(8-11-16)9-12-18(23)17-13-15-5-4-6-19(25-3)20(15)26-21(17)24/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQINKRQPZVYNM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one

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